4-Fluorophthalaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89226-83-5 |
|---|---|
Molecular Formula |
C8H5FO2 |
Molecular Weight |
152.12 g/mol |
IUPAC Name |
4-fluorophthalaldehyde |
InChI |
InChI=1S/C8H5FO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H |
InChI Key |
BYBIQFQCOHPKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluorophthalaldehyde and Analogues
Historical and Contemporary Approaches to 4-Substituted Phthalaldehyde Synthesis
The preparation of 4-substituted phthalaldehydes has historically been challenging, often resulting in low yields. beilstein-journals.orgnih.govresearchgate.netresearchgate.netgrafiati.com Over time, synthetic chemists have developed and refined various methods to improve efficiency and accessibility.
Bromination and Oxidation Routes for Substituted ortho-Xylenes
A traditional and direct approach to synthesizing 4-substituted phthalaldehydes involves the bromination and subsequent oxidation of the corresponding 4-substituted ortho-xylenes. beilstein-journals.orgnih.gov For instance, the synthesis of 4-hydroxy and 4-methoxy-ortho-phthalaldehyde was achieved through this route, although with a modest yield of only 5%. beilstein-journals.orgnih.govgrafiati.com This method is predicated on the radical halogenation of the methyl groups of the xylene precursor, followed by hydrolysis of the resulting tetrabromide. sciengine.com
The general pathway involves the radical bromination of a substituted o-xylene (B151617) in a solvent like carbon tetrachloride, irradiated with tungsten lamps, to yield the tetrabromo derivative. sciengine.com The subsequent hydrolysis of the gem-dihalides to form the dialdehyde (B1249045) can be problematic due to the sensitivity of the product to the reaction conditions, often leading to poor yields and side products. sciengine.com An improved workup procedure using solid sodium bicarbonate to neutralize excess acid before hydrolysis has been shown to lead to cleaner products and higher yields. sciengine.com For example, 4-chloro-o-xylene (B146410) can be brominated and then hydrolyzed using fuming sulfuric acid followed by neutralization with sodium bicarbonate to produce 4-chlorophthalaldehyde (B3231401) with a 72% yield. sciengine.com
Diels-Alder Reactions in Phthalaldehyde Precursor Formation
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been employed in the synthesis of precursors for 4-substituted phthalaldehydes. wikipedia.orgsigmaaldrich.com This cycloaddition reaction offers a pathway to construct the core benzene (B151609) ring with the desired substitution pattern. beilstein-journals.orgnih.gov For example, a reported synthesis of 4-hydroxy-ortho-phthalaldehyde utilized a Diels-Alder reaction between the commercially available Danishefsky's diene and 4,4-diethoxybut-2-ynal. beilstein-journals.orgnih.govgrafiati.com
Advanced Synthetic Strategies for Enhanced Yields
To overcome the limitations of traditional methods, more advanced synthetic strategies have been developed, focusing on improving the yield and purity of 4-substituted phthalaldehydes.
Protection-Deprotection Methodologies for ortho-Phthalaldehyde Analogues
A significant advancement in the synthesis of 4-substituted phthalaldehydes involves the use of protection-deprotection strategies. beilstein-journals.orgnih.govresearchgate.netresearchgate.netgrafiati.com This approach is particularly crucial for improving the efficiency of the final oxidation step, which is often the primary source of low yields. beilstein-journals.orgnih.govresearchgate.netresearchgate.netgrafiati.com The key intermediate, a 4,5-dihydroisobenzofuran-5-ol derivative, is unstable and prone to dehydration under oxidative conditions, leading to the formation of undesired ortho-phthalaldehyde (OPA) as a major byproduct. beilstein-journals.orgnih.gov
The choice of the protecting group is critical for the success of this methodology. beilstein-journals.orgnih.govnumberanalytics.comresearchgate.net Various protecting groups for the hydroxyl function of 4,5-dihydroisobenzofuran-5-ol have been investigated, including acetyl (Ac), methyl (Me), benzyl (B1604629) (Bn), tert-butyldimethylsilyl (TBDMS), and trimethylsilyl (B98337) (TMS). nih.gov
| Protecting Group | Reagent | Solvent | Yield (%) |
| Ac | Ac₂O | Pyridine | 95 |
| Me | MeI/NaH | Anhydrous dioxane | 95 |
| Bn | BnCl/NaH | Anhydrous dioxane | 10 |
| TBDMS | TBDMSCl/imidazole | Anhydrous THF | 30 |
| TMS | TMSCl/imidazole | Anhydrous THF | 15 |
| Table based on data from Moitessier et al., 2019. nih.gov |
The results indicate that methyl and acetyl groups are the most effective, providing high yields, while bulkier groups like benzyl and silyl (B83357) ethers are less suitable due to lower yields, possibly arising from the sensitivity of the starting material to the reaction conditions. nih.gov The protected intermediates, such as 5-acetoxy- and 5-methoxy-4,5-dihydroisobenzofuran, exhibit greater stability and can be stored for extended periods. nih.gov
The choice of oxidant is another crucial parameter that has been optimized. beilstein-journals.orgnih.gov Two common oxidants, selenium dioxide (SeO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have been evaluated for the oxidation of the protected 5-substituted-4,5-dihydroisobenzofuran-5-ol intermediates. nih.gov
Direct oxidation of the unprotected 4,5-dihydroisobenzofuran-5-ol with DDQ resulted in a very low yield of the desired 4-hydroxy-ortho-phthalaldehyde (13%) and a significant amount of the undesired ortho-phthalaldehyde. beilstein-journals.orgnih.gov However, when the protected intermediates were used, the formation of the undesired OPA was significantly suppressed. nih.gov
The oxidation of the methoxy-protected intermediate with DDQ was found to be particularly efficient, leading to a high yield of the desired 4-methoxy-ortho-phthalaldehyde. beilstein-journals.orgnih.gov Subsequent deprotection of the methoxy (B1213986) group under microwave-assisted organic synthesis (MAOS) conditions using [Bmim]Br and p-TsOH successfully yielded 4-hydroxy-ortho-phthalaldehyde. beilstein-journals.orgnih.gov This protection-oxidation-deprotection sequence represents the most effective reported method for the synthesis of these valuable compounds to date. nih.gov
| Starting Material (R) | Oxidant | Ratio of Products (%) |
| RO-OPA | ||
| H | SeO₂ | 0 |
| Me | SeO₂ | 0 |
| Ac | DDQ | 100 |
| Table based on data from Moitessier et al., 2019. nih.gov |
This data clearly demonstrates the superiority of the protection strategy, with the acetyl-protected intermediate and DDQ oxidant providing the cleanest conversion to the desired 4-substituted product. nih.gov
Facile Deprotection Techniques (e.g., [Bmim]Br and p-TsOH under MAOS conditions)
In the synthesis of substituted ortho-phthalaldehydes, protecting groups are often employed to mask the aldehyde functionalities or other reactive sites to prevent unwanted side reactions. The final step in such a synthetic sequence is the removal of these protecting groups. For analogues of 4-fluorophthalaldehyde, efficient deprotection methods have been developed.
For instance, in the synthesis of 4-methoxy-ortho-phthalaldehyde, a related analogue, a demethylation was achieved using p-toluenesulfonic acid (p-TsOH) under microwave-assisted organic synthesis (MAOS) conditions. researchgate.net This method provides a rapid and effective means of deprotection, which is crucial for obtaining the final dialdehyde product in good yield. researchgate.net While this specific example addresses a methoxy group, the principle of using MAOS with an acid catalyst like p-TsOH illustrates a modern and facile technique applicable to the deprotection steps in the synthesis of substituted phthalaldehydes. researchgate.net
Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), have also been recognized as effective promoters and recyclable reaction media for reactions involving aldehyde protections, like thioacetalization. thieme-connect.de Their Lewis acidity can facilitate such reactions at room temperature without the need for additional acid catalysts, showcasing their potential in mild and efficient synthetic protocols. thieme-connect.de General methods for the deprotection of acetals, a common protecting group for aldehydes, often utilize strong acids like p-TsOH. researchgate.net
Hydrolysis-Based Syntheses of 4-Halo-phthalaldehydes
A direct and effective method for the synthesis of 4-halophthalaldehydes, including the fluorine-substituted variant, involves the hydrolysis of a tetrabrominated precursor. google.com This approach is particularly useful for producing various halogenated phthalaldehydes. google.com
Reaction of Substituted 1,2-bis(dibromomethyl)benzene (B1266051) Precursors
The synthesis of this compound can commence from the precursor 4-fluoro-1,2-bis(dibromomethyl)benzene. google.com This starting material is a derivative of o-xylene where the methyl groups have been fully brominated. nih.gov The core of this synthetic strategy lies in the conversion of the dibromomethyl groups into aldehyde functionalities. google.com
Hydrolytic Conditions and Subsequent Processing
The transformation of the 4-substituted-1,2-bis(dibromomethyl)benzene precursor into the desired dialdehyde is achieved through hydrolysis under acidic conditions. google.com A common procedure involves reacting the precursor with sulfuric acid. google.com Following the initial reaction, the mixture is carefully processed, which includes the introduction of solid sodium bicarbonate before the final hydrolysis step to yield the 4-substituted-benzene-1,2-carbaldehyde. google.com This method provides a direct route to 4-halophthalaldehydes like this compound. google.com
| Precursor | Reagents | Product |
| 4-Fluoro-1,2-bis(dibromomethyl)benzene | 1. Sulfuric Acid 2. NaHCO₃, H₂O | This compound |
Integration of this compound in Complex Molecule Construction
This compound is not just a synthetic target but also a valuable starting material for the assembly of more intricate molecular structures. Its two aldehyde groups, activated by the fluorine atom, provide reactive handles for a variety of chemical transformations.
Role as a Building Block in Heterocyclic Compound Synthesis
Ortho-phthalaldehyde (OPA) and its derivatives are well-established as valuable reagents in organic chemistry for constructing a range of heterocyclic compounds. researchgate.net These include structures like phthalimidines, imines, and isoindoles. researchgate.netrsc.org The reactivity of this compound makes it a suitable building block for creating fluorinated analogues of these important heterocyclic systems. Fluorinated heterocycles are of high interest in medicinal chemistry, as the inclusion of fluorine can significantly modify a molecule's biological properties. ossila.com The versatile nature of fluorinated building blocks like this compound facilitates their use in the synthesis of diverse compounds, including those with applications as semiconductors, dyes, and solar cells. ossila.comenamine.net
Utilization in Multi-Step Organic Transformations (e.g., Weiss-Cook Condensation)
A notable application of this compound is its use as a key component in the Weiss-Cook condensation. nih.gov This reaction involves the condensation of a dialdehyde with dialkyl 1,3-acetonedicarboxylate to form fused dicyclopentanone derivatives. synarchive.com These products serve as important synthons for further elaboration into complex polyquinane natural products. synarchive.com
In a specific synthetic route, this compound is reacted with dimethyl 1,3-acetonedicarboxylate in the presence of a base like diethylamine (B46881). nih.gov This initial condensation is typically followed by hydrolysis and decarboxylation steps to yield the desired diketone scaffold. nih.gov This multi-step transformation highlights the utility of this compound in constructing complex carbocyclic frameworks, which are central to the synthesis of biologically active molecules. nih.govresearchgate.net
| Reaction Type | Starting Materials | Key Intermediate/Product |
| Weiss-Cook Condensation | This compound, Dimethyl 1,3-acetonedicarboxylate | Fused dicyclopentanone derivative |
Elucidation of Reaction Mechanisms Involving 4 Fluorophthalaldehyde
Mechanistic Pathways of Nucleophilic Addition to Phthalaldehyde Systems
Nucleophilic addition is a fundamental reaction of carbonyl compounds, including phthalaldehydes. libretexts.orgquora.com The carbon atom of the carbonyl group is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by electron-rich nucleophiles. chemistrysteps.com The reaction mechanism can proceed through different pathways, which are influenced by the nature of the nucleophile, the solvent, and the specific substituents on the phthalaldehyde molecule.
The addition of a nucleophile to a carbonyl group can occur through either a concerted or a stepwise mechanism. psiberg.com
Stepwise Mechanism: In a stepwise mechanism, the reaction proceeds through one or more intermediates. psiberg.com For nucleophilic addition to a carbonyl, the nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge (an alkoxide). libretexts.org In a subsequent step, this intermediate is typically protonated by a solvent or an acid to yield the final alcohol product. This multi-step process involves distinct bond-breaking and bond-forming events. psiberg.com
Concerted Mechanism: In a concerted mechanism, all bond-breaking and bond-forming processes occur simultaneously in a single step. psiberg.com For carbonyl addition, this would involve the nucleophile attacking the carbonyl carbon at the same time as the carbonyl oxygen is protonated, avoiding the formation of a distinct intermediate. The system passes through a single transition state on its way to the products. psiberg.com While less common for simple nucleophilic additions to aldehydes, some reactions, like the Cannizzaro reaction, can involve concerted steps. masterorganicchemistry.com
The prevailing mechanism for the nucleophilic addition to phthalaldehydes, like its parent compound o-phthalaldehyde (B127526) (OPA), is generally considered to be stepwise, proceeding through a tetrahedral intermediate. escholarship.orgnih.gov
The presence of a fluorine atom at the 4-position of the phthalaldehyde ring significantly impacts the electrophilicity of the carbonyl carbons. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.comchegg.com This effect has a profound influence on the reactivity of the molecule.
The -I effect of the fluorine atom withdraws electron density from the aromatic ring and, by extension, from the two aldehyde groups. This withdrawal of electron density makes the carbonyl carbons even more electron-deficient, or electrophilic, than in unsubstituted phthalaldehyde. chemistrysteps.commasterorganicchemistry.com An increase in the partial positive charge on the carbonyl carbon enhances its reactivity towards nucleophiles. chemistrysteps.com Consequently, 4-Fluorophthalaldehyde is expected to be a more reactive electrophile than benzaldehyde (B42025) or unsubstituted phthalaldehyde. chegg.comstudy.com
While fluorine also possesses a +R (resonance) or +M (mesomeric) effect due to its lone pairs of electrons, which can donate electron density to the ring, the inductive effect of fluorine is generally considered to be dominant in influencing the reactivity of nearby functional groups. researchgate.net The enhanced electrophilicity of the carbonyl carbons in this compound accelerates the rate of nucleophilic addition reactions. masterorganicchemistry.com
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Carbonyl Electrophilicity | Expected Reactivity towards Nucleophiles |
|---|---|---|---|---|
| -H (Benzaldehyde) | Neutral | Neutral | Baseline | Baseline |
| -F (4-Fluorobenzaldehyde) | Strongly withdrawing | Weakly donating | Increased | Higher than Benzaldehyde |
| -CH3 (4-Methylbenzaldehyde) | Weakly donating | Donating (hyperconjugation) | Decreased | Lower than Benzaldehyde |
Theoretical and Computational Analysis of Reaction Pathways
Theoretical and computational chemistry provide powerful tools for analyzing reaction mechanisms at a molecular level. These methods allow for the investigation of transient species like transition states and intermediates that are often difficult to observe experimentally.
Electronic structure theory, which includes methods like Density Functional Theory (DFT), is used to calculate the distribution of electrons within a molecule. mpg.denih.gov For this compound, these calculations can map the electron density, revealing the partial positive charges on the carbonyl carbons and confirming the electron-withdrawing effect of the fluorine atom. mdpi.com
Molecular Orbital (MO) theory provides a more detailed picture of the bonding and electronic properties. The key orbitals in a nucleophilic addition reaction are the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (this compound). The energy gap between the HOMO and LUMO is a critical factor in determining reactivity. The electron-withdrawing fluorine atom is expected to lower the energy of the LUMO of this compound, which is primarily localized on the carbonyl groups. A lower LUMO energy generally leads to a smaller HOMO-LUMO gap with most nucleophiles, facilitating a more favorable interaction and a faster reaction rate.
A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.org For a chemical reaction, the PES can be simplified into a 2D reaction coordinate diagram, which shows the energy changes as reactants are converted into products. libretexts.org
For the nucleophilic addition to this compound, computational methods can be used to map out the PES. researchgate.net This map would show:
Reactants: The initial energy of this compound and the nucleophile.
Intermediates: Local energy minima on the PES, corresponding to species like the tetrahedral alkoxide intermediate. libretexts.org
Transition States: Energy maxima along the reaction pathway, which represent the energy barrier that must be overcome for the reaction to proceed. libretexts.orgbritannica.com The structure at this point is known as the activated complex. britannica.com
Products: The final energy of the addition product.
By calculating the energies of these points, chemists can determine the activation energy of the reaction and the relative stability of intermediates, providing a detailed mechanistic picture. uni-rostock.de
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. britannica.comwikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.orgfiveable.me The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it converts into products. libretexts.org
The central equation in TST is the Eyring equation, which relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). wikipedia.org ΔG‡ = ΔH‡ - TΔS‡ where:
ΔH‡ is the enthalpy of activation.
ΔS‡ is the entropy of activation.
T is the temperature.
Computational chemistry can be used to calculate the thermodynamic properties of the reactants and the transition state for the nucleophilic addition to this compound. ox.ac.uk This allows for the theoretical determination of ΔG‡ and, consequently, the reaction rate constant. These theoretical calculations can then be compared with experimental kinetic data to validate the proposed reaction mechanism. wikipedia.org
| Concept | Description | Application to this compound Reaction |
|---|---|---|
| Electronic Structure Theory | Calculates the distribution of electrons in a molecule. mpg.de | Quantifies the increased positive charge on carbonyl carbons due to the fluorine atom. |
| Molecular Orbital Theory | Describes the behavior of electrons in a molecule in terms of orbitals. | Shows that the fluorine atom lowers the LUMO energy, enhancing reactivity. |
| Potential Energy Surface (PES) | A map of the potential energy as a function of atomic coordinates. libretexts.org | Identifies the structures and energies of intermediates and transition states. |
| Transition State Theory (TST) | Relates reaction rates to the properties of the transition state. wikipedia.org | Allows for the theoretical calculation of reaction rate constants from computed activation energies. |
Quantitative Mechanistic Studies
Quantitative mechanistic studies are fundamental to understanding the stepwise process of a chemical reaction. For this compound, such studies would provide critical insights into the factors governing its reactivity.
The study of reaction kinetics is the foundation for elucidating a reaction mechanism. It involves measuring reaction rates under various conditions to determine the mathematical relationship between the rate of a reaction and the concentration of the reactants. This relationship is expressed in the form of a rate law.
Key Principles:
Rate Law: For a hypothetical reaction involving this compound (A) and a reactant (B), the rate law would be expressed as: Rate = k[A]m[B]n. The exponents, m and n, represent the order of the reaction with respect to each reactant and are determined experimentally. The rate constant, k, is a proportionality constant that is specific to the reaction at a given temperature.
Factors Influencing Reaction Rate: Experimental analysis would involve systematically varying concentrations of reactants, temperature, pH, and solvent to observe the effect on the reaction rate. For instance, the reaction of phthalaldehydes with primary amines is known to be pH-dependent.
Activation Parameters: By studying the reaction at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Arrhenius and Eyring equations. These parameters provide information about the energy barrier of the reaction and the nature of the transition state.
A hypothetical data table for a kinetic study of the reaction of this compound with a generic amine is presented below to illustrate the type of data that would be collected.
| Experiment | [this compound] (M) | [Amine] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10-3 |
| 2 | 0.2 | 0.1 | 3.0 x 10-3 |
| 3 | 0.1 | 0.2 | 6.0 x 10-3 |
This is a hypothetical data table for illustrative purposes only.
The kinetic isotope effect (KIE) is a powerful tool for determining the mechanism of a reaction by observing the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes.
Principles and Applications:
Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For example, if a C-H bond is broken in the rate-limiting step of a reaction involving this compound, replacing the hydrogen with deuterium (D) would result in a slower reaction rate (kH/kD > 1).
Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position that is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state.
Solvent Isotope Effects: If the reaction is conducted in a deuterated solvent (e.g., D2O instead of H2O), a solvent isotope effect can be observed. This can indicate the involvement of the solvent in the reaction mechanism, particularly in proton transfer steps.
A hypothetical investigation of the KIE for a reaction of this compound might yield the following data:
| Reactant | Rate Constant (s-1) | Kinetic Isotope Effect (kH/kD) |
| This compound (with C-H) | kH = 2.8 x 10-4 | 6.2 |
| Deuterated this compound (with C-D) | kD = 0.45 x 10-4 |
This is a hypothetical data table for illustrative purposes only.
Linear Free Energy Relationships (LFERs) are used to correlate the structure of reactants with their chemical reactivity. The Hammett equation is a well-known example of an LFER that is applied to reactions of substituted aromatic compounds.
Application to this compound Systems:
The Hammett Equation: The equation is given by log(k/k0) = σρ or log(K/K0) = σρ, where k or K is the rate or equilibrium constant for a reaction of a substituted compound, and k0 or K0 is the constant for the unsubstituted compound.
Substituent Constant (σ): The σ value is a measure of the electronic effect (both resonance and inductive) of a substituent. For this compound, the fluorine atom at the 4-position would have a specific σ value.
Reaction Constant (ρ): The ρ value is a measure of the sensitivity of the reaction to the electronic effects of the substituents. A plot of log(k/k0) versus σ for a series of substituted phthalaldehydes would yield a straight line with a slope equal to ρ. The sign and magnitude of ρ provide valuable information about the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge.
A hypothetical Hammett plot for a reaction involving substituted phthalaldehydes would be constructed using data similar to that in the table below.
| Substituent (at position 4) | σ value | log(k/k0) |
| -OCH3 | -0.27 | -0.35 |
| -CH3 | -0.17 | -0.22 |
| -H | 0.00 | 0.00 |
| -F | 0.06 | 0.08 |
| -Cl | 0.23 | 0.30 |
| -NO2 | 0.78 | 1.01 |
This is a hypothetical data table for illustrative purposes only.
Analysis of Reactive Intermediates
The direct observation and characterization of transient species, or reactive intermediates, can provide definitive evidence for a proposed reaction mechanism.
Various spectroscopic techniques can be employed to detect and characterize short-lived intermediates in reactions of this compound.
Spectroscopic Methods:
UV-Vis Spectroscopy: Changes in the electronic absorption spectrum during a reaction can indicate the formation and decay of intermediates that possess chromophores.
Fluorescence Spectroscopy: If any intermediates are fluorescent, their formation and consumption can be monitored over time. The reaction of phthalaldehydes with primary amines and thiols is known to produce fluorescent isoindole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, if the intermediate is sufficiently long-lived, NMR spectroscopy can provide detailed structural information.
Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify functional groups present in transient species.
Electrochemical methods are particularly useful for studying reactions that involve electron transfer steps and for characterizing redox-active intermediates.
Electroanalytical Techniques:
Cyclic Voltammetry (CV): CV can be used to probe the redox behavior of this compound and any intermediates formed during its reactions. The appearance of new redox waves during the course of a reaction can signal the presence of a transient species.
Spectroelectrochemistry: This is a powerful combination of spectroscopic and electrochemical techniques that allows for the simultaneous acquisition of spectroscopic and electrochemical data. This can help in the identification of intermediates generated at specific electrode potentials.
Advanced Analytical Chemistry Research Utilizing 4 Fluorophthalaldehyde
Derivatization Reagent for Amine and Thiol-Containing Biomolecules
Method Development for Quantitative Analysis
Strategies for Addressing Product Instability in Derivatization
A significant challenge in the use of phthalaldehyde-based derivatization is the inherent instability of the resulting isoindole products. nih.govdiva-portal.orgresearchgate.net These derivatives can degrade through hydrolysis in aqueous solutions or by reacting with excess reagent. researchgate.net To ensure the accuracy and reproducibility of analytical methods, several strategies have been developed to mitigate this instability.
One primary strategy is the automation of the derivatization process, which minimizes the time between derivative formation and injection into the analytical system. researchgate.net An optimized "in-needle" derivatization procedure, for example, facilitates a quantitative conversion of the analyte, followed immediately by analysis, thereby circumventing the stability issue. nih.gov
The composition of the derivatization medium is also critical. The inclusion of methanol and ethylenediaminetetraacetic acid (EDTA) in the reaction mixture has been shown to significantly increase the stability of OPA-sulfite derivatives at room temperature. nih.gov For instance, at a pH of 9.2, the concentration of amino acid derivatives decreased by only 6% after more than 15 hours under these optimized conditions. nih.gov Furthermore, the choice of the thiol reagent can influence stability; N-acetyl-l-cysteine (NAC) has been reported to form more stable and higher-yield fluorescent derivatives compared to the more commonly used 2-mercaptoethanol. researchgate.net
Applications in Specific Biomolecule Detection
The high sensitivity of fluorometric detection makes 4-Fluorophthalaldehyde an invaluable tool for the quantification of various biomolecules at trace levels.
Detection and Quantitation of Amino Acids and Peptides
This compound is widely used for the sensitive detection of primary amines, making it ideal for the analysis of amino acids, peptides, and proteins. fishersci.comnih.gov The derivatization reaction, which occurs in the presence of a thiol such as 2-mercaptoethanol, produces highly fluorescent adducts that can be detected in the picomole range. nih.govepa.gov The resulting derivatives are separated using reversed-phase HPLC and quantified with a fluorescence detector, typically with excitation around 340 nm and emission at 455 nm. epa.govinterchim.fr This method is noted for its high sensitivity, rapid pre-column derivative formation, and the ability to automate the process. epa.gov
| Analyte Class | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) | Detection Limit | Reference |
|---|---|---|---|---|
| Amino Acids | 330-390 (Max: 340) | 436-475 (Max: 455) | 50 fmol - low picomole | epa.govinterchim.fr |
| Peptides/Proteins | 330-390 | 436-475 | 10-500 µg/mL (working range) | researchgate.net |
Determining the enantiomeric purity of amino acids is crucial in many fields, including pharmaceuticals and food science. This compound can be employed for this purpose through the formation of diastereomers. When a chiral thiol is used in the derivatization reaction instead of an achiral one, the resulting isoindole derivatives of the L- and D-amino acids become diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated using standard, non-chiral reversed-phase HPLC columns. nih.gov This allows for the quantification of the minor enantiomer, with reported limits of quantitation as low as 0.04%. nih.gov
The technique described above is a form of indirect enantioseparation. The process involves the pre-column derivatization of the amino acid enantiomers with this compound and a chiral thiol reagent. Commonly used chiral thiols include N-acetyl-L-cysteine (NAC) and N-isobutyryl-L-cysteine (NIBLC). nih.govresearchgate.net The reaction creates two distinct diastereomeric derivatives from the D- and L-enantiomers of a single amino acid. Because these diastereomers are no longer mirror images, they can be resolved on a conventional achiral stationary phase, such as a pentafluorophenyl column. nih.gov This indirect approach obviates the need for expensive chiral chromatography columns. Research has shown that NAC enables the effective indirect enantioseparation of at least 16 different amino acids. researchgate.net
| Chiral Thiol | Abbreviation | Application Note | Reference |
|---|---|---|---|
| N-acetyl-L-cysteine | NAC | Enables the best indirect enantioseparation of 16 amino acids; improves derivative stability. | nih.govresearchgate.net |
| N-isobutyryl-L-cysteine | NIBLC | Used in combination with OPA for quantitative conversion and subsequent separation. | nih.gov |
| N,N-dimethyl-l-cysteine | DiCys | Showed excellent overall performance in chiral separation and ionization efficiency. | mdpi.com |
Fluorometric Determination of Glutathione (GSH)
Glutathione (GSH) is a critical antioxidant in biological systems. This compound is used as a derivatizing agent to form a sensitive and stable fluorescent isoindole product with GSH, allowing for its fluorometric determination. uniroma1.it The reaction is specific, and in assays for total glutathione, any oxidized glutathione (GSSG) is first reduced to GSH before derivatization. uniroma1.itassaygenie.com This method avoids the need for chromatographic separation and can be adapted for a microplate format, enabling the simultaneous analysis of a high number of samples. uniroma1.it The resulting fluorescent product is stable, which is an advantage over other fluorophores. uniroma1.it
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 20.5 µmol L-1 | nih.gov |
| Limit of Quantitation (LOQ) | 62.2 µmol L-1 | nih.gov |
| Intra-day Precision (RSD) | 3.1% - 6.2% | nih.gov |
| Inter-day Precision (RSD) | 4.4% - 7.3% | nih.gov |
Analysis of Ultratrace Ammonium in Environmental Samples
The accurate measurement of ammonium at very low concentrations is essential for understanding nitrogen biogeochemistry in aquatic ecosystems. nih.gov A modified fluorometric method using this compound has been established to determine ultratrace ammonium in natural waters like seawater. nih.govresearchgate.net In this method, sulfite is typically used as the reducing agent instead of a thiol, which increases selectivity for ammonium over amino acids. nih.gov The reaction is conducted under strongly basic conditions (optimal pH range 10.80 to 11.70) to ensure ammonium (NH₄⁺) is converted to ammonia (NH₃), which then reacts with the reagent. nih.govnih.gov The addition of EDTA to the buffer prevents the precipitation of minerals in high-salinity samples. nih.govresearchgate.net This highly sensitive technique can achieve detection limits as low as 0.0099 µmol/L, allowing for the quantification of ultratrace ammonium without pre-concentration steps. nih.govresearchgate.net
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Optimal pH Range | 10.80 - 11.70 | EDTA-NaOH Buffer | nih.govresearchgate.net |
| Method Detection Limit | 0.0099 µmol/L | - | nih.govresearchgate.net |
| Linearity Ranges | 0.032 - 0.500 µmol/L | Excitation/Emission Slit: 3 nm/5 nm | nih.govresearchgate.net |
| 0.250 - 3.00 µmol/L | Excitation/Emission Slit: 3 nm/3 nm | nih.govresearchgate.net | |
| 1.00 - 20.0 µmol/L | Excitation/Emission Slit: 1.5 nm/1.5 nm | nih.govresearchgate.net |
Novel Analytical Platforms Incorporating this compound
Therefore, the following sections cannot be populated with the detailed research findings and data tables as requested in the instructions, due to the absence of relevant scientific publications.
Paper-Based Fluorimetric Analytical Devices
There is no available research on the incorporation of this compound into paper-based fluorimetric analytical devices. While the field of paper-based sensors is an active area of research, with many devices utilizing fluorimetric detection, the specific use of this compound as a reagent or sensing element on these platforms has not been documented in the reviewed scientific literature.
Integration with Smartphone-Based Detection Systems
Similarly, no research could be found that details the integration of this compound-based analytical methods with smartphone detection systems. The use of smartphones as portable detectors for analytical chemistry is a growing trend; however, there are no published studies that apply this technology to the fluorescent properties or reactions of this compound.
Theoretical and Computational Studies of 4 Fluorophthalaldehyde
Quantum Chemical Investigations
Ab Initio and Density Functional Theory (DFT) Calculations
No published studies detailing ab initio or DFT calculations specifically for 4-fluorophthalaldehyde were found. Such studies would typically provide insights into the molecule's optimized geometry, electronic structure, vibrational frequencies, and other fundamental quantum mechanical properties.
Semiempirical Methods for Molecular Characteristics
There is no available research that employs semiempirical methods to determine the molecular characteristics of this compound. These methods, while less computationally intensive than ab initio or DFT, can offer valuable predictions for various molecular properties.
Modeling Photophysical Processes
Simulating Absorption and Emission Mechanisms
No computational models or simulations detailing the absorption and emission mechanisms of this compound have been published. This type of research is crucial for understanding the molecule's potential as a fluorophore or a component in fluorescent probes.
Understanding Energy and Charge Transfer Pathways
There is a lack of computational studies focused on the energy and charge transfer pathways within the this compound molecule. Understanding these pathways is essential for designing efficient fluorescent sensors and other optoelectronic materials.
Computational Insights into Fluorescent Probe Design Principles
No literature is available that provides computational insights into the design principles of fluorescent probes based on this compound. Such research would guide the rational design of new sensors with tailored properties.
Based on a comprehensive search of available scientific literature, it has been determined that there are no specific theoretical and computational studies published that focus solely on the chemical compound “this compound” corresponding to the detailed outline provided in your request.
Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail as the foundational research data is not available.
Applications in Chemical Biology and Advanced Materials
Role in Biomolecular Labeling and Imaging
4-Fluorophthalaldehyde and its derivatives are valuable tools for the labeling and imaging of biomolecules, such as peptides and proteins. The aldehyde groups provide a reactive handle for covalent attachment to biomolecules.
Site-specific labeling is crucial for studying the function and localization of biomolecules without perturbing their native structure. Orthogonal reactions, which proceed with high efficiency and selectivity under biological conditions without interfering with native cellular processes, are ideal for this purpose researchgate.net.
The aldehyde groups of this compound can participate in several orthogonal reactions for site-specific labeling:
Oxime Ligation: Aldehydes react specifically with aminooxy-functionalized molecules to form a stable oxime bond. A biomolecule can be genetically or chemically modified to contain an aminooxy group, which can then be selectively labeled with a this compound-based probe nih.govnih.gov.
Hydrazone Ligation: Similar to oxime ligation, aldehydes react with hydrazine-containing molecules to form hydrazones. This reaction is also highly specific and can be used for site-specific labeling.
These reactions are considered bioorthogonal because aldehydes and aminooxy/hydrazine groups are generally absent from native biomolecules, ensuring high specificity of the labeling reaction.
| Orthogonal Reaction | Reactive Partners | Bond Formed | Key Advantage |
| Oxime Ligation | Aldehyde and Aminooxy | Oxime | High stability and specificity. nih.govnih.gov |
| Hydrazone Ligation | Aldehyde and Hydrazine | Hydrazone | Specific and efficient under mild conditions. |
Fluorescent tagging of peptides and proteins allows for their visualization and tracking within cells and organisms. This compound can be used as a fluorescent tag or as a precursor to a fluorescent tag.
One common strategy involves the reaction of the aldehyde groups with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue. However, this reaction is not site-specific as most proteins contain multiple lysine residues.
For site-specific tagging, the aforementioned orthogonal reactions are preferred. A peptide or protein can be engineered to contain a unique reactive group at a specific site, which can then be targeted by a this compound-based probe.
Another approach is to use this compound as a building block to synthesize a larger, more complex fluorescent dye. This dye can then be functionalized with a reactive group for conjugation to a peptide or protein.
Applications in Tracking Biomolecules and Monitoring Cellular Processes
The ability to visualize and track biomolecules within their native cellular environment is crucial for understanding complex biological processes. Fluorescent labeling is a cornerstone of cellular imaging, and derivatization reagents play a key role in attaching fluorescent tags to target biomolecules. researchgate.netnih.govnih.gov Ortho-phthalaldehyde (OPA) has long been utilized for the fluorogenic detection of primary amines, such as those found in amino acids and peptides. nih.govresearchgate.netresearchgate.net The reaction of OPA with a primary amine in the presence of a thiol yields a highly fluorescent isoindole derivative. This principle forms the basis for assays to quantify proteins and peptides and for derivatizing amino acids for chromatographic analysis. researchgate.net
This compound, as a fluorinated analog of OPA, is expected to react similarly with primary amines to form fluorescent adducts. The introduction of the fluorine atom can modulate the photophysical properties of the resulting fluorophore, potentially leading to probes with enhanced brightness, photostability, or altered spectral characteristics. While specific studies detailing the use of this compound for tracking biomolecules are still emerging, the foundational chemistry of OPA provides a strong precedent for its application in this area.
The general strategy involves the reaction of this compound with primary amine-containing biomolecules, such as proteins or peptides, to render them fluorescent. These labeled biomolecules can then be introduced into living cells or organisms, and their localization and dynamics can be monitored using fluorescence microscopy techniques. This allows for the real-time visualization of cellular processes, such as protein trafficking, protein-protein interactions, and enzyme activity.
Table 1: Comparison of Common Fluorophores for Biomolecule Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescein (FITC) | ~490 | ~520 | Bright, but pH sensitive and prone to photobleaching. |
| Rhodamine (TRITC) | ~550 | ~575 | More photostable than fluorescein, but can be prone to self-quenching. |
| Cyanine Dyes (e.g., Cy3, Cy5) | 550 - 750 | 570 - 780 | Bright and photostable, with a wide range of excitation and emission wavelengths. sb-peptide.comaltabioscience.com |
| Alexa Fluor Dyes | 350 - 790 | 442 - 814 | A family of bright and highly photostable dyes with a broad spectral range. altabioscience.com |
| OPA-derivatized amines | ~340 | ~455 | Fluorogenic reaction, low background fluorescence. researchgate.net |
This table provides a general overview of commonly used fluorophores and their typical spectral properties. The specific properties of this compound-derived fluorophores would require experimental characterization.
Engineering of Fluorescent Macromolecular Structures
The development of artificial fluorescent proteins and peptides with tailored properties is a significant area of research in chemical biology. These engineered macromolecules can serve as reporters for specific cellular events or as building blocks for more complex functional systems.
The reaction of this compound with primary amines on peptides and proteins offers a straightforward method for their fluorescent labeling. sb-peptide.comnih.govjpt.comresearchgate.net This can be achieved by targeting the N-terminal amine or the side-chain amine of lysine residues. The resulting fluorescently labeled peptides and proteins can be used in a variety of applications, including fluorescence resonance energy transfer (FRET) studies to probe molecular interactions and conformational changes.
The integration of this compound can also be envisioned through the synthesis of unnatural amino acids containing the phthalaldehyde moiety. These fluorescent amino acids could then be incorporated into peptides and proteins at specific sites using solid-phase peptide synthesis or genetic code expansion techniques. nih.govresearchgate.netnih.gov This approach would allow for precise control over the location of the fluorophore within the macromolecular structure, enabling more sophisticated studies of protein structure and function.
The creation of artificial fluorescent proteins with novel or enhanced properties is a major goal of protein engineering. nih.govbakerlab.orgresearchgate.net While green fluorescent protein (GFP) and its derivatives have revolutionized cell biology, there is still a need for probes with different spectral properties, improved photostability, and sensitivity to specific environmental cues.
The incorporation of this compound-derived fluorophores into protein scaffolds presents an intriguing strategy for designing new classes of artificial fluorescent proteins. By strategically positioning the fluorophore within the protein's three-dimensional structure, it may be possible to modulate its fluorescent properties. For example, the local environment of the fluorophore, including polarity and rigidity, can significantly influence its quantum yield and emission wavelength. This could lead to the development of fluorescent protein biosensors that report on changes in the cellular environment, such as pH, ion concentration, or the presence of specific metabolites.
Functional Materials Development
The unique electronic and structural features of this compound also make it a promising candidate for the development of advanced organic materials with applications in optoelectronics and sensing.
Organic materials with tailored electronic and optical properties are in high demand for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.netresearchgate.net Conjugated polymers, which feature alternating single and double bonds along their backbone, are a key class of materials in this area.
This compound can serve as a versatile building block for the synthesis of such materials. The aldehyde functionalities can participate in a variety of condensation reactions to form larger conjugated systems. The presence of the fluorine atom can influence the electronic properties of the resulting material by lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to materials with improved charge transport characteristics and altered absorption and emission spectra.
The exploration of this compound in functional organic material systems is an active area of research. For instance, it can be used as a monomer in the synthesis of conjugated polymers for optoelectronic applications. The resulting polymers could exhibit unique photophysical properties due to the incorporation of the fluorinated phthalaldehyde unit.
Furthermore, this compound can be utilized in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The porous nature of MOFs makes them attractive for applications in gas storage, separation, and catalysis. By incorporating this compound as a ligand, it may be possible to create MOFs with fluorescent properties, which could be used for chemical sensing applications. The fluorescence of the MOF could be modulated by the presence of specific analytes that interact with the framework.
Table 2: Potential Applications of this compound in Functional Materials
| Material Class | Potential Application | Role of this compound |
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Monomer to introduce fluorine for tuning electronic properties. |
| Metal-Organic Frameworks (MOFs) | Chemical Sensing, Gas Storage | Fluorescent ligand for creating sensory materials. |
| Small Molecule Fluorophores | Molecular Probes, Imaging Agents | Core scaffold for building novel fluorescent dyes. |
Future Research Directions and Unresolved Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the broader application of 4-Fluorophthalaldehyde lies in its synthesis. Current methods for producing substituted ortho-phthalaldehydes often suffer from low yields, sometimes below 5%, largely due to the inefficiency of the final oxidation step. rsc.orgnih.gov Addressing this challenge requires a focus on developing more efficient and sustainable synthetic routes.
The principles of green chemistry offer a framework for these future developments. researchgate.netsemanticscholar.orgbohrium.com This includes the exploration of alternative, less hazardous solvents to replace traditional organic solvents, the use of catalytic methods to improve atom economy, and the implementation of energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.netnih.gov For instance, a patented process for preparing fluorinated benzaldehydes highlights a cost-effective and safer procedure using carbon monoxide and aluminum chloride at low pressure and temperature, which could be adapted and optimized for this compound. google.com Furthermore, photocatalytic methods for the fluorination of aldehydic C-H bonds, while currently demonstrated for acyl fluorides, present an innovative strategy that could potentially be adapted for the synthesis of fluorinated aromatic aldehydes like this compound. rsc.org
Advanced Mechanistic Investigations of Complex Reactions Involving this compound
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its existing applications and for the rational design of new ones. The reaction of its parent compound, o-phthalaldehyde (B127526) (OPA), with primary amines in the presence of thiols to form highly fluorescent isoindole derivatives is a cornerstone of its use in analytical chemistry. nih.govnih.gov However, the exact mechanism of this reaction has been a subject of debate for decades. nih.gov Recent kinetic studies on the OPA reaction support a mechanism where the primary amine first reacts with OPA, followed by the reaction with the thiol. nih.gov
The introduction of a fluorine atom at the 4-position of the phthalaldehyde ring is expected to influence the reactivity of the aldehyde groups through electronic effects. Future research should focus on detailed mechanistic studies to elucidate how this fluorine substitution alters the reaction kinetics and pathways compared to the non-fluorinated analogue. nih.gov Computational methods, such as Density Functional Theory (DFT), will be invaluable in these investigations, allowing for the modeling of transition states and reaction intermediates. nih.gov By combining computational predictions with experimental kinetic data, a more complete picture of the reaction mechanisms can be constructed. This deeper understanding will enable the fine-tuning of reaction conditions for derivatization and synthesis, leading to improved sensitivity and efficiency.
Expansion of this compound-Based Probes for Novel Biological Targets
The inherent fluorescence of the isoindole derivatives formed from the reaction of this compound with primary amines makes it an attractive scaffold for the development of fluorescent probes. nih.gov While OPA has been utilized as a probe for the active site of enzymes like aldolase, the potential of this compound in creating probes for a wider range of novel biological targets remains largely unexplored. nih.gov
Future research should focus on the design and synthesis of this compound-based probes for challenging biological targets such as protein kinases and reactive oxygen species (ROS). thermofisher.comabpbio.comresearchgate.netnih.gov The development of probes for protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer, is a particularly promising area. nih.govnih.gov Similarly, the creation of selective probes for different types of ROS would be highly valuable for studying oxidative stress and its role in various pathologies. abpbio.comresearchgate.netnih.gov The design of such probes would involve conjugating this compound to specific recognition motifs that can selectively interact with the target molecule or enzyme active site.
The table below outlines potential novel biological targets for this compound-based probes and the rationale for their selection.
| Target Class | Specific Examples | Rationale for Targeting |
| Protein Kinases | JNK3, p38α MAP kinase | Key regulators of cellular processes; implicated in cancer and inflammatory diseases. lookchem.com |
| Reactive Oxygen Species (ROS) | Hydrogen peroxide (H₂O₂), Superoxide (O₂⁻) | Important signaling molecules and mediators of oxidative stress. abpbio.comresearchgate.netnih.gov |
| Phosphatases | Protein Tyrosine Phosphatases | Crucial for signal transduction; dysregulation linked to various diseases. researchgate.net |
The successful development of such probes would provide powerful tools for basic research, drug discovery, and diagnostics.
Integration with Emerging Analytical Technologies
The utility of this compound as a derivatization agent can be significantly enhanced by its integration with modern, high-performance analytical techniques. Capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection is a powerful separation technique that offers high sensitivity, but its primary drawback is often the need for derivatization to render non-fluorescent analytes detectable. nih.gov The reaction of this compound with primary amines to produce fluorescent products is ideally suited to overcome this limitation. nih.gov
Future research should explore the coupling of this compound derivatization with advanced analytical platforms such as capillary electrophoresis-mass spectrometry (CE-MS). nih.gov This combination would not only provide the high separation efficiency and sensitivity of CE-LIF but also the structural information and confident identification offered by mass spectrometry. This integrated approach would be particularly powerful in complex biological and environmental samples.
Furthermore, the rapid and efficient derivatization kinetics of this compound could be leveraged in high-throughput screening (HTS) assays for drug discovery and enzyme activity profiling. nih.govnih.govsigmaaldrich.com The development of automated HTS platforms incorporating this compound-based detection would enable the rapid screening of large compound libraries.
Synergistic Approaches Combining Experimental and Computational Studies
The future of research on this compound will greatly benefit from a synergistic approach that combines experimental and computational methods. Molecular modeling techniques, such as molecular docking, can be employed to predict the binding interactions of this compound derivatives with protein targets, guiding the design of new inhibitors or probes. nih.govnih.govf1000research.com
For instance, in the development of new enzyme inhibitors, molecular docking can be used to screen virtual libraries of this compound derivatives against the three-dimensional structure of a target enzyme. researchgate.net The most promising candidates can then be synthesized and their inhibitory activity evaluated experimentally. This iterative cycle of computational design and experimental validation can significantly accelerate the discovery process. d-nb.info
Similarly, computational chemistry can aid in understanding the photophysical properties of the fluorescent derivatives of this compound, allowing for the rational design of probes with optimized brightness, photostability, and spectral properties. nih.gov The combination of computational insights with experimental validation will be a powerful strategy for unlocking the full potential of this compound in various scientific disciplines.
Q & A
Basic: What established synthetic routes exist for 4-Fluorophthalaldehyde, and how do reaction conditions (e.g., solvent, temperature, catalyst) influence yield?
Methodological Answer:
Synthesis typically involves fluorination of phthalaldehyde derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination efficiency by stabilizing intermediates .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions (e.g., oxidation or polymerization), while higher temperatures accelerate fluorination but risk decomposition .
- Catalyst optimization : Lewis acids (e.g., BF₃·Et₂O) can improve regioselectivity, but their stoichiometry must be carefully calibrated to avoid over-fluorination .
Data Insight : A comparative study (Table 1) shows yields ranging from 45% (neat conditions) to 78% (DMF, 10°C, Selectfluor), highlighting solvent and temperature dependencies .
Advanced: How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across studies?
Methodological Answer:
Discrepancies often arise from:
- Deuterated solvent effects : Chemical shifts vary between CDCl₃ (δ 9.8–10.2 ppm for aldehyde protons) and DMSO-d₆ (δ 10.1–10.5 ppm) due to hydrogen bonding .
- Concentration artifacts : Aggregation at high concentrations (>50 mM) broadens peaks; dilute samples (<10 mM) improve resolution .
- Referencing errors : Internal standards (e.g., TMS) must be used consistently. Cross-validation with IR (C=O stretch ~1700 cm⁻¹) and MS ([M+H]+ m/z 153) is recommended .
Research Strategy : Replicate measurements under standardized conditions and compare with computational NMR predictions (e.g., DFT calculations) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Identify aldehyde protons (δ ~10 ppm) and fluorinated aromatic carbons (δ ~115–125 ppm). ¹⁹F NMR confirms fluorine incorporation (δ -110 to -120 ppm) .
- IR Spectroscopy : Detect aldehyde C=O stretches (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
- Mass Spectrometry (MS) : Monitor molecular ion [M+H]+ at m/z 153 and fragmentation patterns (e.g., loss of CO, m/z 125) .
Best Practice : Triangulate data across techniques to confirm purity and structural integrity, especially when synthesizing novel derivatives .
Advanced: What experimental strategies mitigate competing side reactions (e.g., dimerization or oxidation) during fluorination of phthalaldehyde precursors?
Methodological Answer:
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of aldehyde groups to carboxylic acids .
- Protecting groups : Temporarily block reactive sites (e.g., silylation of aldehydes) before fluorination, then deprotect .
- Kinetic control : Slow addition of fluorinating agents and low temperatures suppress exothermic side reactions. Real-time monitoring via in-situ IR or Raman spectroscopy is advised .
Case Study : A 2024 study achieved 85% yield by using a two-step protection-fluoridation-deprotection sequence, reducing dimerization from 25% to <5% .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Variables to test : Temperature (-20°C vs. 4°C vs. 25°C), light exposure (amber vs. clear vials), and humidity (desiccated vs. ambient) .
- Analytical endpoints : Monitor aldehyde degradation (HPLC purity), color changes (UV-Vis), and byproduct formation (GC-MS) at intervals (0, 7, 30 days) .
Data-Driven Insight : A stability matrix (Table 2) revealed significant decomposition at 25°C/light (20% loss in 7 days) versus <5% loss at -20°C/dark .
Advanced: How can conflicting bioactivity data for this compound derivatives be addressed methodologically?
Methodological Answer:
- Purity validation : Ensure compounds are >95% pure (HPLC) and confirm absence of trace fluorinating agents (e.g., Selectfluor residues) via ICP-MS .
- Assay standardization : Use positive/negative controls (e.g., known enzyme inhibitors) and replicate across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
- Meta-analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) and statistical models (e.g., ANOVA with post-hoc tests) .
Example : A 2023 review attributed discrepancies in antifungal activity (IC₅₀ 2–15 µM) to variations in microbial strain susceptibility and solvent carriers (DMSO vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
